molecular formula C9H19Br2N B2444614 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide CAS No. 2361635-26-7

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide

Cat. No.: B2444614
CAS No.: 2361635-26-7
M. Wt: 301.066
InChI Key: UECWNENNPNQZBS-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces back to the pioneering work of the nineteenth century, when the fundamental understanding of heterocyclic amine structures was still emerging. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for what would become an extensive field of heterocyclic chemistry. The significance of these early discoveries cannot be overstated, as they occurred during a period when organic structural theory was in its infancy, making the elucidation of piperidine's structure a considerable challenge for the scientific community of that era.

The structural determination of piperidine proved particularly challenging for early chemists, as cyclic structures were largely unknown at the time. The compound became available early in the development of organic chemistry because it was a component of the crystalline alkaloid piperine, which had been isolated as early as 1820-1821 from pepper by Hans Christian Oersted in Copenhagen and Joseph Pelletier in Paris. This accessibility made piperidine readily available to the chemical community across Europe, facilitating extensive research into its properties and derivatives. The compound's six-membered ring structure, consisting of five methylene bridges and one amine bridge, eventually became recognized as a fundamental building block in organic synthesis.

Industrial production methods for piperidine were developed much later, with the most significant advancement being the hydrogenation of pyridine using molybdenum disulfide catalysts. This process, represented by the reaction C5H5N + 3 H2 → C5H10NH, provided a reliable and scalable method for producing piperidine and its derivatives. The establishment of efficient synthetic routes opened new avenues for the development of piperidine derivatives, including brominated variants that would later prove essential in pharmaceutical chemistry and materials science applications.

Significance of Brominated Alkylpiperidine Compounds

Brominated alkylpiperidine compounds occupy a unique position in organic chemistry due to their enhanced reactivity and versatility as synthetic intermediates. The presence of bromine atoms in these structures significantly increases their utility as alkylating agents, making them particularly valuable in pharmaceutical synthesis applications. The brominated alkyl chain in compounds such as this compound provides multiple reactive sites that can undergo various chemical transformations, including nucleophilic substitution reactions, elimination reactions, and radical-mediated processes.

Research has demonstrated that brominated piperidine derivatives serve as crucial precursors in the synthesis of complex pharmaceutical molecules. For instance, 3-(Bromomethyl)-1-methylpiperidine has been identified as a precursor to Pecazine, an antipsychotic drug, highlighting the therapeutic relevance of brominated piperidine compounds. The structural modifications afforded by brominated alkyl groups enable fine-tuning of biological activity and pharmacokinetic properties in drug development programs. Additionally, these compounds exhibit enhanced reactivity compared to their chlorinated counterparts, making them preferred choices in many synthetic applications where efficient conversion is paramount.

The mechanism of action for brominated alkylpiperidine compounds typically involves their function as alkylating agents, where they form covalent bonds with nucleophilic sites on biological molecules. This reactivity profile has made them valuable tools in medicinal chemistry research, where they can be employed to modify enzyme activity or disrupt protein function. The molecular targets and pathways involved vary based on the specific derivative and its intended application, but the consistent theme is the compound's ability to participate in selective chemical modifications of biological systems.

Current Research Landscape for Halogenated Piperidine Salts

The contemporary research landscape for halogenated piperidine salts has expanded significantly, driven by advances in synthetic methodology and an increased understanding of structure-activity relationships. Recent investigations have focused on developing more efficient synthetic routes for these compounds, with particular emphasis on environmentally friendly approaches and improved yields. The field has witnessed the emergence of novel cyclization strategies, including intramolecular alkene cyclization, diene cyclization, and radical-mediated amine cyclization, all of which have contributed to more sophisticated synthetic approaches for halogenated piperidine derivatives.

Current research has revealed that the synthesis of piperidine derivatives can be achieved through multiple pathways, including hydrogenation and reduction processes, intramolecular cyclization reactions, and intermolecular cyclization reactions. These methodological advances have enabled researchers to access a broader range of halogenated piperidine compounds with greater structural complexity and improved purity profiles. The development of multicomponent reactions has also contributed significantly to the field, providing efficient one-pot syntheses that minimize waste and reduce synthetic steps.

The pharmacological applications of halogenated piperidine salts continue to expand, with recent studies demonstrating their potential in cancer therapy, neurological disorders, and infectious diseases. The versatility of the piperidine scaffold, combined with the enhanced reactivity provided by halogenation, has made these compounds attractive targets for drug discovery programs. Research findings indicate that structural modifications to the piperidine ring and the halogenated side chains can significantly impact biological activity, leading to the development of compounds with improved therapeutic profiles.

Table 1: Comparative Analysis of Halogenated Piperidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Unique Structural Features Research Applications
This compound C9H19Br2N 301.06 Bromine at position three; branched alkyl chain Synthetic intermediate, pharmaceutical precursor
3-(Bromomethyl)-1-methylpiperidine C7H14BrN 192.10 Single bromomethyl substitution Pecazine synthesis, alkylating agent
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide Not specified 308.99 Fluorinated alkyl chain with bromine Advanced pharmaceutical applications
3-Bromopiperidine C5H10BrN 164.04 Direct ring bromination Basic synthetic building block

Properties

IUPAC Name

1-(3-bromo-2-methylpropyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWNENNPNQZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide typically involves the bromination of 2-methylpropylpiperidine. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position. The process involves the use of bromine or hydrobromic acid as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

  • The compound serves as a crucial building block in the synthesis of more complex piperidine derivatives, which are integral in drug discovery and development. Its structural features allow for modifications that enhance the pharmacological profiles of resultant compounds.

Receptor Modulation

  • 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is used in studies focusing on receptor-ligand interactions, particularly in the context of neurotransmitter systems. Research indicates its potential as a modulator for glutamate receptors, which play significant roles in neurological functions and disorders.

Biological Research

Neuropharmacological Studies

  • The compound has been investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases. Preliminary studies suggest that it may help mitigate neurodegeneration caused by toxins, thus providing a pathway for developing therapeutic agents against conditions like Parkinson's disease .

Antimicrobial Activity

  • Research has shown that piperidine derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics that can combat resistant bacterial infections.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is employed as an intermediate for synthesizing specialty chemicals used in agrochemicals and dyes. Its ability to undergo various chemical reactions makes it valuable in creating diverse products.

Data Tables

Case Study 1: Neuroprotective Effects

  • A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited protective effects against neurotoxicity induced by MPTP in animal models. The study highlighted the compound's potential for developing treatments for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

  • In vitro studies assessed the antimicrobial activity of piperidine derivatives against multiple bacterial strains. Results indicated that certain modifications to the piperidine structure could enhance antibacterial potency, suggesting a promising direction for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, facilitating its binding to enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Activity

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is a piperidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2361635-26-7
  • Molecular Formula : C10H16Br2N

The compound features a piperidine ring substituted with a bromoalkyl chain, which is critical for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Piperidine derivatives are known to exhibit diverse pharmacological effects, including:

  • Dopaminergic Activity : Compounds with piperidine structures often interact with dopamine receptors, which can influence mood and behavior.
  • Anticholinergic Effects : Some piperidine derivatives can act as antagonists at muscarinic acetylcholine receptors, potentially leading to sedative effects.
  • Serotonergic Modulation : This compound may also affect serotonin receptors, contributing to its psychoactive properties.

Biological Activity Data

Activity Type Effect Reference
AntidepressantAgonist activity at serotonin receptors
AntiviralModerate activity against certain viral strains
AntimicrobialInhibition of bacterial growth in vitro

Case Studies and Research Findings

  • Antidepressant Properties :
    A study demonstrated that derivatives similar to 1-(3-Bromo-2-methylpropyl)piperidine exhibited significant agonistic effects on serotonin receptors, leading to potential antidepressant outcomes. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring could enhance selectivity and potency at the 5-HT receptor subtypes .
  • Antiviral Activity :
    In antiviral assays, compounds related to this piperidine derivative showed moderate effectiveness against HIV strains. The EC50 values indicated promising potential for further development as antiviral agents, especially against resistant strains .
  • Antimicrobial Efficacy :
    Research on piperidine derivatives has highlighted their antibacterial properties. Specifically, this compound demonstrated inhibitory effects against Gram-positive bacteria in vitro, suggesting a role in antibiotic development .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-2-methylpropyl)piperidine hydrobromide?

Methodological Answer: The synthesis typically involves alkylation of piperidine with a brominated precursor. For example:

  • Nucleophilic substitution : Reacting piperidine with 3-bromo-2-methylpropyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours.
  • Conjugate addition : Using brominated intermediates (e.g., 3-bromo-2-methylpropyl acrylate) with piperidine in THF, catalyzed by nickel complexes .

Q. Key Characterization Steps :

  • NMR Spectroscopy : Confirm regioselectivity via 1^1H and 13^{13}C NMR in deuterated chloroform (δ 1.2–3.5 ppm for piperidine protons; δ 30–50 ppm for quaternary carbons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., M+^+ peak at m/z 272 for C9_9H18_{18}Br2_2N+^+) .

Q. Table 1: Example Reaction Conditions

StepReactantsSolventCatalystTemp (°C)Time (h)Yield (%)
1Piperidine + 3-Bromo-2-methylpropyl bromideDMFNone908~65
2Piperidine + 3-Bromo-2-methylpropyl acrylateTHFNiCl2_26012~72

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 minutes.
  • Elemental Analysis : Confirm Br and N content (e.g., Br: ~29.4%, N: ~5.1%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : -20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar).
  • Stability Tests : Monitor via periodic NMR (check for bromide displacement or hydrolysis) and pH measurements of solutions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G**) to model transition states and predict regioselectivity in alkylation steps .
  • Reaction Path Search : Employ software like Gaussian or ORCA to simulate energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. Table 2: Simulated Energy Barriers

PathwayActivation Energy (kcal/mol)Favored Product
SN218.785% Yield
Radical24.312% Yield

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and IR (e.g., C-Br stretch at 560–650 cm1^{-1}) to confirm substituent positions .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .

Q. What advanced methodologies can analyze trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detect impurities (e.g., dehydrohalogenation byproducts) using MRM transitions (e.g., m/z 272 → 195 for Br loss) .
  • Ion Chromatography : Quantify residual bromide ions (<0.1% w/w) using a Dionex ICS-5000 system .

Q. How to design experiments for mechanistic studies of its reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ FTIR : Monitor intermediate formation (e.g., carbocation or radical species) during reactions .

Q. What factorial design approaches optimize reaction conditions?

Methodological Answer:

  • Taguchi Method : Vary factors (temperature, solvent ratio, catalyst loading) in a 33^3 design to maximize yield.
  • Response Surface Modeling : Use software like Design-Expert to identify optimal conditions (e.g., 75°C, THF/H2_2O 4:1, 5 mol% catalyst) .

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